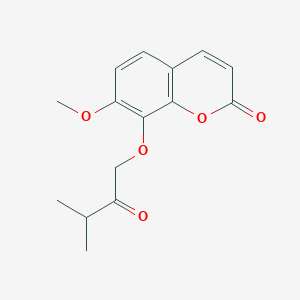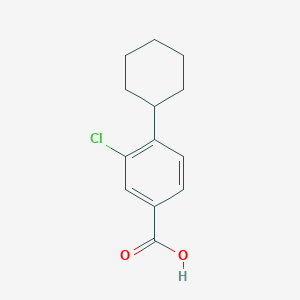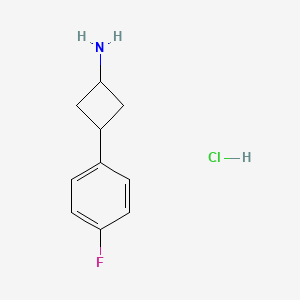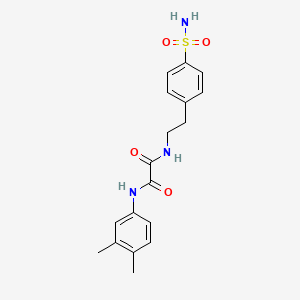![molecular formula C16H21N7O B2436337 3-[4-(1-メチル-1H-1,2,3-トリアゾール-4-カルボニル)ピペラジン-1-イル]-5,6,7,8-テトラヒドロシンノリン CAS No. 1904184-51-5](/img/structure/B2436337.png)
3-[4-(1-メチル-1H-1,2,3-トリアゾール-4-カルボニル)ピペラジン-1-イル]-5,6,7,8-テトラヒドロシンノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H21N7O and its molecular weight is 327.392. The purity is usually 95%.
BenchChem offers high-quality (1-methyl-1H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-methyl-1H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
1,2,3-トリアゾールは、創薬において幅広い用途が見出されています . アミノ酸やヌクレオチドなどの必須構成要素の一部を構成しています。 1,2,3-トリアゾールコアを持つ多くの著名な医薬品が市場に出回っています .
有機合成
これらの化合物は、高い化学的安定性と強い双極子モーメントのために、有機合成で使用されています . これらの化合物は、高温でも酸性または塩基性加水分解、酸化および還元条件に対して通常は不活性です .
高分子化学
1,2,3-トリアゾールは、高分子化学で使用されています。 1,2,3-トリアゾールは、ユニークな特性を持つポリマーを作成するために使用できます .
超分子化学
超分子化学では、1,2,3-トリアゾールは、水素結合能のために使用されています . 1,2,3-トリアゾールは、他の分子と複合体を形成し、ユニークな特性を持つ新しい材料につながります .
生体共役
1,2,3-トリアゾールは、生体共役、つまり2つの生体分子を結合させる化学戦略で使用されています . これは、標的化された薬物送達システムの作成など、さまざまな用途で役立ちます .
ケミカルバイオロジー
ケミカルバイオロジーでは、1,2,3-トリアゾールは、生物学的システムの研究のためのツールとして使用されています . 1,2,3-トリアゾールは、生物学的システム内の分子を標識および追跡するために使用できます .
蛍光イメージング
1,2,3-トリアゾールは、蛍光イメージングに用途があります . 1,2,3-トリアゾールは、生物学的システムをイメージングするための蛍光プローブを作成するために使用できます .
材料科学
最後に、1,2,3-トリアゾールは材料科学で使用されています . 1,2,3-トリアゾールは、ユニークな特性を持つ新しい材料を作成するために使用できます .
作用機序
Target of Action
The compound, also known as (1-methyl-1H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone, primarily targets carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target through hydrogen bonding and hydrophobic interactions . The triazole nitrogen and the dioxyaryl substituted aryl group of the compound form these interactions with the active site residues of the carbonic anhydrase-II enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the pH balance within the body.
Biochemical Pathways
The compound affects the carbonic anhydrase pathway . By inhibiting the carbonic anhydrase-II enzyme, it disrupts the conversion of carbon dioxide and water into bicarbonate and protons. This disruption can lead to a decrease in the production of stomach acid, making it potentially useful for treating conditions like ulcers or acid reflux.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of the carbonic anhydrase-II enzyme . This inhibition disrupts the normal pH balance within the body at a cellular level. The compound has shown moderate inhibition potential against the carbonic anhydrase-II enzyme .
生化学分析
Biochemical Properties
It is known that triazole compounds, which include the 1H-1,2,3-triazole moiety present in this compound, can interact with a variety of enzymes and receptors, showing versatile biological activities
Cellular Effects
Triazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
(1-methyltriazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-21-11-14(18-20-21)16(24)23-8-6-22(7-9-23)15-10-12-4-2-3-5-13(12)17-19-15/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMNQIKJJKPWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]propanamide](/img/structure/B2436258.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2436259.png)

![6-Cyclopropyl-2-{[1-(2-methylpropanoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2436262.png)

![2-methyl-5-nitro-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2436264.png)
![N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2436265.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2436266.png)

![tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2436270.png)
![(4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2436275.png)

![4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide](/img/structure/B2436277.png)
